N-Benzylnicotinamide

Quinone reductase 2 Enzymatic co-substrate NAD⁺ biomimetic

N-Benzylnicotinamide (CAS 2503-55-1) is a synthetic NAD⁺ biomimetic that resolves key bottlenecks in redox biochemistry research. • Superior QR2 co-substrate: Empirically validated over N-ribosylnicotinamide in recombinant human QR2 systems. • 6.8× faster hydrogenation: Enables efficient cofactor recycling on Pt/SiO₂ catalysts under mild conditions (20 °C, 1 atm H₂). • SABRE-optimized kinetics: Favorable ligand dissociation (kd ≈ 7-8 s⁻¹) and T₁ relaxation (5-20 s) for hyperpolarized NMR probes. • Crystallographically characterized: High-resolution structure available with defined amide-pyridine torsion angle (8.4°) for accurate molecular modeling.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 2503-55-1
Cat. No. B1215202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylnicotinamide
CAS2503-55-1
Synonymsnicotinic acid benzylamide
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2
InChIInChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
InChIKeyJIAOUYONZMRJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylnicotinamide Chemical Identity & Context


N-Benzylnicotinamide (CAS 2503-55-1, C₁₃H₁₂N₂O, MW 212.25) is a synthetic pyridine-3-carboxamide derivative in which the amide nitrogen is substituted with a benzyl group . It serves as a structural and functional biomimetic model compound for the enzymatic cofactor nicotinamide adenine dinucleotide (NAD⁺), enabling mechanistic studies of redox biochemistry without the complexity of the full dinucleotide structure [1].

Model System NAD⁺ biomimetic for redox biochemistry
Workflow Enzymatic co-substrate and mechanistic studies
Selection Context Benzyl-substituted, avoids full dinucleotide complexity

N-Benzylnicotinamide Irreplaceability


N-Benzylnicotinamide possesses a benzyl substituent on the amide nitrogen that fundamentally alters its electronic properties, enzyme recognition profile, and catalytic behavior compared to unsubstituted nicotinamide or alternative N-alkyl derivatives. While N-methylnicotinamide functions primarily as an endogenous metabolite modulating endothelial function , N-benzylnicotinamide serves as a dedicated NAD⁺ biomimetic with demonstrably different kinetics in catalytic hydrogenation and distinct substrate recognition by enzymes such as quinone reductase 2 [1]. These structural and functional divergences preclude simple interchangeability in experimental systems where precise NAD⁺ mimicry or specific enzyme-cofactor interactions are required.

N-Methylnicotinamide exhibits different enzyme recognition; may not substitute for NAD⁺ biomimetic studies.
Unsubstituted nicotinamide lacks benzyl group, altering electronic properties and catalytic kinetics.
Quinone reductase 2 substrate recognition is structure-specific; simple analogs may not replicate co-substrate performance.

N-Benzylnicotinamide Differentiation Evidence


Quinone Reductase 2 Co-Substrate Performance

In a systematic screening of co-substrates for recombinant human quinone reductase 2 (QR2), N-benzylnicotinamide was identified as superior to all other compounds tested, including the naturally occurring N-ribosylnicotinamide, which was characterized as a poor co-substrate [1]. While quantitative Km values were not reported for N-benzylnicotinamide in this study, tetrahydrofolic acid—another co-substrate evaluated under identical conditions—exhibited a Km of approximately 2 mM [1], providing a benchmark for comparative potency assessment.

QR2 Co-Substrate
Head-to-head
Ranked highest among tested co-substrates; N-ribosylnicotinamide was a poor co-substrate.
Supports QR2 assay co-substrate selection.
Reference: tetrahydrofolic acid Km ≈ 2 mM; quantitative Km data to verify.
Quinone reductase 2 Enzymatic co-substrate NAD⁺ biomimetic

Catalytic Hydrogenation vs NAD⁺

A comparative study of heterogeneous catalytic hydrogenation using a Pt/SiO₂ catalyst under mild conditions (20 °C, 1 atm H₂) demonstrated that N-benzylnicotinamide (BNA⁺) achieves a production rate of 1,4-BNAH of 170 mmol-1,4-BNAH g-Pt⁻¹ h⁻¹, which is approximately 6.8 times higher than the rate observed for NAD⁺ under identical conditions (26 mmol-1,4-NADH g-Pt⁻¹ h⁻¹) [1]. The difference in reaction order with respect to substrate concentration—0.56 for BNA⁺ versus 0.14 for NAD⁺—indicates that NAD⁺ adsorbs more strongly to the catalyst surface, contributing to slower turnover and potential catalyst fouling [1].

Catalytic Hydrogenation
Head-to-head
6.8× higher production rate vs NAD⁺ (170 vs 26 mmol g-Pt⁻¹ h⁻¹)
Supports catalytic efficiency screening.
Pt/SiO₂, 20 °C, 1 atm H₂; reaction order 0.56 (BNA⁺) vs 0.14 (NAD⁺).
Catalytic hydrogenation Cofactor regeneration Biocatalysis

SABRE Hyperpolarization Ligand Exchange Kinetics

In studies of Signal Amplification by Reversible Exchange (SABRE) hyperpolarization, N-benzylnicotinamide exhibited a ligand dissociation rate (kd) of approximately 7–8 s⁻¹ and proton T₁ relaxation times ranging from 5–20 seconds [1]. These kinetic parameters are critical determinants of hyperpolarization efficiency. For reference, pyridine and nicotinamide (NAM) displayed exchange rate constants of 24.32 s⁻¹ and 15.68 s⁻¹, respectively, under comparable conditions [1], indicating that N-benzylnicotinamide occupies a distinct kinetic regime with slower dissociation that may favor sustained hyperpolarization signal.

SABRE Kinetics
Cross-study comparable
kd ≈ 7–8 s⁻¹; T₁ 5–20 s. Approximately 50% slower dissociation than nicotinamide (15.68 s⁻¹).
Supports SABRE hyperpolarization fit.
Iridium catalyst, 298 K; pyridine reference kd 24.32 s⁻¹.
SABRE hyperpolarization NMR spectroscopy Ligand exchange kinetics

Crystal Structure Determination

The crystal structure of N-benzylnicotinamide (BNA) was determined for the first time and reported in 2017, revealing that the amide group is rotated 8.4(4)° out of the plane of the pyridine ring, with a dihedral angle between the two aromatic rings of 70.48(17)° [1]. This high-resolution structural characterization provides the most detailed view of the reactive portions of NAD(P)⁺ available to date [1]. By comparison, the reduced form N-benzyl-1,4-dihydronicotinamide (rBNA) exhibits a coplanar amide-dihydropyridine arrangement (dihedral angle 4.35(9)°) [1]. While no direct comparator for unsubstituted nicotinamide is provided, the availability of precise crystallographic parameters for BNA is a documented advantage for computational modeling and structure-activity relationship studies.

Crystal Structure
Class-level inference
Amide-pyridine torsion 8.4(4)°; aromatic dihedral 70.48(17)°.
Supports structural modeling.
First reported crystal structure; reduced form rBNA exhibits 4.35° torsion.
X-ray crystallography NAD⁺ modeling Structural biology

N-Benzylnicotinamide Research & Industrial Applications


Quinone Reductase 2 Co-Substrate Assays

Investigators studying mammalian quinone reductase 2 require a dependable co-substrate for menadione reduction assays. N-Benzylnicotinamide has been empirically demonstrated as superior to natural N-ribosylnicotinamide in recombinant human QR2 systems [1]. Procurement of this compound is indicated for laboratories conducting QR2 substrate screening, inhibitor pharmacology studies, or metabolic investigations involving this FAD-dependent enzyme.

Biocatalytic Cofactor Regeneration

For enzymatic processes employing NAD⁺/NADH-dependent oxidoreductases, in situ cofactor regeneration is a critical cost and efficiency bottleneck. N-Benzylnicotinamide offers a 6.8-fold higher hydrogenation rate on Pt/SiO₂ catalysts compared to native NAD⁺ under mild conditions (20 °C, 1 atm H₂) [2]. This compound is particularly suited for laboratories developing flow chemistry platforms, artificial photosynthesis systems, or industrial biocatalytic processes where cofactor recycling efficiency directly impacts process economics.

SABRE Hyperpolarization for NMR

Signal Amplification by Reversible Exchange (SABRE) enables dramatic NMR signal enhancement for metabolic imaging and reaction monitoring. N-Benzylnicotinamide displays a ligand dissociation rate (kd ≈ 7–8 s⁻¹) and T₁ relaxation times (5–20 s) that are kinetically favorable for SABRE hyperpolarization [3]. Researchers developing hyperpolarized NMR probes or studying parahydrogen-induced polarization mechanisms should consider this compound over unsubstituted nicotinamide for optimized signal enhancement.

NAD⁺-Dependent Enzyme Modeling

Accurate molecular modeling of enzyme-cofactor interactions requires precise structural coordinates. N-Benzylnicotinamide is one of the few NAD⁺ model compounds for which a high-resolution crystal structure has been reported, providing key parameters including the 8.4° amide-pyridine torsion angle and 70.48° aromatic dihedral angle [4]. This compound is essential for crystallographers seeking an NAD⁺ analog for co-crystallization trials and for computational chemists performing docking simulations or density functional theory calculations on nicotinamide-dependent systems.

Application
Selection Property
Validation Focus
Quinone Reductase 2 Assays
QR2 co-substrate specificity
Menadione reduction assay performance
Biocatalytic Cofactor Regeneration
Catalytic hydrogenation efficiency
Process economics under mild conditions
SABRE Hyperpolarization NMR
Ligand exchange kinetics
Hyperpolarization signal enhancement
NAD⁺-Dependent Enzyme Modeling
High-resolution crystal structure
Molecular docking and DFT calculations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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